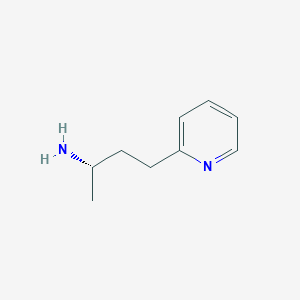

(2S)-4-pyridin-2-ylbutan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111623-56-4 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(2S)-4-pyridin-2-ylbutan-2-amine |

InChI |

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |

InChI Key |

GWKSNKWKKKLHMV-QMMMGPOBSA-N |

SMILES |

CC(CCC1=CC=CC=N1)N |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=N1)N |

Canonical SMILES |

CC(CCC1=CC=CC=N1)N |

Synonyms |

2-Pyridinepropanamine,alpha-methyl-,(S)-(9CI) |

Origin of Product |

United States |

Significance of Chiral Amines As Research Substrates in Contemporary Organic Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. wiley.comresearchgate.net It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals possess a chiral amine moiety. wiley.com These compounds are integral to the structure of many drugs and drug candidates. sigmaaldrich.com The physiological and biological activities of these molecules are often highly dependent on their specific stereochemistry, making the synthesis of enantiomerically pure chiral amines a critical area of research. alfachemic.com

Traditionally, chiral amines were sourced from nature's chiral pool or produced as racemic mixtures that required subsequent separation. wiley.com However, these methods can be inefficient, with kinetic resolutions often resulting in the loss of 50% of the material as the undesired enantiomer. wiley.com Consequently, the development of stereoselective methods for synthesizing chiral amines is a major focus in modern organic chemistry. wiley.com

Catalytic asymmetric synthesis has become a powerful tool for accessing enantiopure amines. alfachemic.com Chiral amines themselves can serve as catalysts, for instance, in enantioselective deprotonation reactions or as resolving agents for racemic acids. sigmaaldrich.com They can also act as ligands for transition metals in a variety of asymmetric transformations. acs.org The development of enzymatic methods, such as those using amine transaminases (ATAs), has further expanded the toolbox for producing chiral amines with high efficiency and selectivity under environmentally friendly conditions. acs.org

Historical Development and Research Trajectories of Pyridine Containing Chiral Scaffolds

The pyridine (B92270) ring is a ubiquitous heterocyclic scaffold found in natural products like nicotine (B1678760) and niacin, as well as in a multitude of synthetic compounds with diverse applications. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to improve the water solubility and bioavailability of drug candidates. researchgate.netrsc.orgnih.gov Its derivatives have found use as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov

The incorporation of chirality into pyridine-containing scaffolds has been a long-standing area of interest in asymmetric catalysis. acs.org Chiral pyridine-derived ligands have been explored for over half a century, though the development of broadly applicable systems has faced challenges. acs.org Early research often focused on modifying existing chiral pools to include a pyridine moiety. More recent efforts have been directed towards the de novo asymmetric synthesis of pyridine derivatives.

A significant trajectory in this field has been the design of novel chiral pyridine units (CPUs) that can act as effective ligands in a wide range of metal-catalyzed asymmetric reactions. acs.org For instance, the development of tunable chiral pyridine ligands has led to advancements in enantioselective iridium-catalyzed C-H borylation. nih.gov Another key area of research is the asymmetric functionalization of the pyridine ring itself, such as the C3-allylation of pyridines via tandem borane (B79455) and iridium catalysis. acs.org The synthesis of chiral 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents represents another important advancement in creating chiral building blocks containing the pyridine scaffold. nih.gov These research efforts highlight a continuous drive to create more efficient and selective methods for producing complex chiral molecules containing the versatile pyridine ring. acs.orgnih.gov

Stereochemical Purity and Absolute Configuration: Foundational Research Considerations for 2s 4 Pyridin 2 Ylbutan 2 Amine

For a chiral compound like (2S)-4-pyridin-2-ylbutan-2-amine, its utility in research, particularly in asymmetric synthesis, is fundamentally dependent on its stereochemical purity and the precise knowledge of its absolute configuration. The "(2S)" designation specifies the three-dimensional arrangement of the atoms around the chiral center at the second carbon of the butane (B89635) chain.

Stereochemical Purity , often expressed as enantiomeric excess (ee), is a critical parameter. In asymmetric catalysis, the use of a ligand or catalyst with low enantiomeric purity can lead to a significant decrease in the enantioselectivity of the desired reaction, yielding a product with a lower ee. This directly impacts the efficiency and viability of the synthetic route. Therefore, the synthesis of this compound for research purposes necessitates methods that can deliver the compound in a highly enantiopure form. Techniques such as chiral chromatography are often employed to separate enantiomers and verify the stereochemical purity of the final product. benthamdirect.com

The Absolute Configuration is equally crucial. The specific spatial arrangement of the substituents around the chiral center dictates how the molecule will interact with other chiral molecules. In the context of its use as a chiral ligand, the (S)-configuration will favor the formation of one enantiomer of the product, while the (R)-configuration would favor the opposite enantiomer. A clear and unambiguous determination of the absolute configuration is therefore essential for predicting and understanding the stereochemical outcome of a reaction. This is typically determined using techniques such as X-ray crystallography or by correlation with known chiral compounds.

The synthesis of related chiral amines often involves stereoselective methods, such as enzymatic deracemization or asymmetric amination, to control the stereochemistry at the amine-bearing carbon. acs.org For pyridine-containing structures, the chelation of the pyridine (B92270) nitrogen to a metal center can play a crucial role in directing the stereochemical outcome of a reaction. nih.gov

Overview of Key Research Domains for 2s 4 Pyridin 2 Ylbutan 2 Amine

De Novo Asymmetric Synthesis Strategies

De novo synthesis of this compound involves the construction of the chiral center with the desired (S)-configuration from prochiral precursors. These methods are often elegant and highly efficient, leveraging various principles of stereocontrol.

Chiral Auxiliary-Mediated Approaches to Enantioselective Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, a plausible strategy involves the acylation of a chiral auxiliary, such as pseudoephedrine or a related analogue like pseudoephenamine, with a propionate (B1217596) derivative, followed by α-alkylation. nih.govcaltech.eduacs.org

A representative, though generalized, pathway begins with the N-acylation of an auxiliary like (1R,2R)-pseudoephenamine. nih.govharvard.edu The resulting amide can be deprotonated to form a chiral enolate. This enolate's subsequent reaction with a 2-(2-haloethyl)pyridine electrophile is directed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer preferentially. Cleavage of the auxiliary group, for instance through hydrolysis or reduction, would then yield the target chiral amine. acs.org Pseudoephenamine has been noted for its ability to provide high diastereoselectivity, especially in reactions forming quaternary carbon centers, and for yielding crystalline derivatives that are easier to purify. nih.gov The use of (S)-α-phenylethylamine as a chiral auxiliary in 1,4-addition reactions followed by diastereoselective alkylation represents another viable route for creating α-substituted-β-amino acids, a strategy adaptable to the target structure. nih.gov

Table 1: Representative Chiral Auxiliaries and Their Application

| Chiral Auxiliary | General Application | Key Advantages |

|---|---|---|

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amide enolates. nih.govacs.org | Inexpensive, available in both enantiomeric forms, high diastereoselectivity, crystalline derivatives. nih.govcaltech.edu |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations. wikipedia.org | High diastereoselectivity, predictable stereochemical outcome. |

| (S)-α-Phenylethylamine | Asymmetric synthesis of β-amino acids via conjugate addition. nih.gov | Commercially available, effective in controlling stereochemistry in addition reactions. nih.gov |

| ***tert*-Butanesulfinamide** | Asymmetric synthesis of amines via addition to sulfinylimines. wikipedia.org | Broad applicability for the synthesis of primary chiral amines, auxiliary is easily cleaved. acs.org |

Diastereoselective Synthesis through Chiral Reagent Control

This approach relies on the use of a chiral reagent to differentiate between two diastereomeric transition states, thereby favoring the formation of one product diastereomer. In the context of synthesizing this compound, this could involve the reaction of a prochiral enolate or imine with a chiral reagent.

For example, an aldol reaction using pseudoephedrine as a chiral auxiliary with a chiral aldehyde demonstrates the principle of double stereodifferentiation, where high diastereoselectivity is achieved under a matched pairing of reagents. nih.gov A similar strategy could be envisioned where the lithium enolate of 2-ethylpyridine (B127773) reacts with a chiral N-sulfinylimine. The stereochemistry of the resulting addition product would be controlled by the chiral sulfinyl group, which can later be removed to furnish the desired primary amine. The synthesis of chiral β-homoprolines has been achieved through the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, showcasing the power of this auxiliary in controlling the configuration of a new stereocenter. acs.org

Enantioselective Catalytic Hydrogenation Routes to the Chiral Amine Backbone

Enantioselective hydrogenation is a powerful, atom-economical method for creating stereocenters. acs.org This strategy can be applied to the synthesis of this compound by hydrogenating a suitable prochiral precursor, such as an enamine or an imine, using a chiral transition-metal catalyst.

The direct hydrogenation of pyridine derivatives is challenging due to the aromaticity of the ring and potential catalyst poisoning by the nitrogen heteroatom. rsc.org However, activating the pyridine, for instance by forming an N-iminopyridinium ylide, can render it susceptible to hydrogenation. acs.org Iridium catalysts with chiral ligands like BINAP have been used for this purpose, yielding substituted piperidines with good enantiomeric excesses. acs.org

A more direct route to the target amine would involve the asymmetric hydrogenation of the C=N bond of an imine formed from 4-(pyridin-2-yl)butan-2-one, or the hydrogenation of a corresponding enamine. acs.org Rhodium and iridium catalysts bearing chiral phosphine (B1218219) ligands are highly effective for N-acyl enamine hydrogenation. acs.org While unactivated enamines are more challenging substrates, catalysts with electron-deficient phosphine ligands have shown significantly improved reactivity. nih.gov The hydrogenation of 2-pyridyl ketones to chiral alcohols using an Ir-f-phamidol catalyst has achieved exceptional enantioselectivity (up to >99% ee), suggesting that related imine or enamine substrates would also be suitable for highly selective reduction. rsc.org

Asymmetric Reductive Amination Protocols for this compound

Direct asymmetric reductive amination (DARA) is arguably the most straightforward approach, combining a ketone, an amine source, and a reducing agent in a single pot with a chiral catalyst. researchgate.netacs.org This method avoids the isolation of potentially unstable imine or enamine intermediates. liv.ac.uk

For the synthesis of this compound, the precursor ketone, 4-(pyridin-2-yl)butan-2-one, would be reacted with an ammonia (B1221849) source (like an ammonium (B1175870) salt) in the presence of a chiral catalyst and a reductant (typically H₂). researchgate.net Research has demonstrated the highly successful DARA of 2-acetyl-6-substituted pyridines using a Ru(OAc)₂{(S)-binap} catalyst and ammonium trifluoroacetate (B77799) as the nitrogen source, achieving excellent enantioselectivity (up to >99% ee). researchgate.net This precedent strongly supports the viability of this method for producing the target compound with high optical purity. The choice of catalyst, ligand, and additives is crucial, as the amine product can potentially inhibit the catalyst. liv.ac.uk

Table 2: Catalytic Systems for Asymmetric Reductive Amination of Pyridyl Ketones

| Catalyst/Ligand | Substrate Type | Amine Source | Key Findings |

|---|---|---|---|

| Ru(OAc)₂/BINAP | 2-Acetyl-6-substituted pyridines researchgate.net | Ammonium trifluoroacetate | Excellent enantioselectivity (up to >99% ee) and good conversion under H₂ pressure. researchgate.net |

| Iridium/Phosphoramidite | Aromatic ketones nih.gov | Primary or secondary amines | Effective for forming chiral secondary and tertiary amines; additives are crucial. nih.gov |

| Ruthenium/dm-segphos | β-Keto amides | Ammonium acetate | High yields and enantioselectivities (94.7-99.5% ee) in "one-pot" methodology. |

Stereoselective Carbon-Carbon Bond Forming Reactions Incorporating Pyridine Moieties

This strategy involves creating the chiral center during the construction of the molecule's carbon framework. One could envision a conjugate addition of a nucleophile to a vinylpyridine derivative or the reaction of a pyridyl-containing organometallic reagent with a chiral electrophile.

A convenient synthesis of chiral tetrahydropyridines has been developed via allylboration of N-aluminoimines followed by ring-closing metathesis, demonstrating a sophisticated C-C bond-forming and cyclization sequence to build chiral heterocyclic systems. nih.gov Another approach could involve the stereoselective ring-expansion of a monocyclopropanated heterocycle, which has been shown to produce highly functionalized tetrahydropyridines. nih.gov These methods, while more complex, offer access to diverse and highly functionalized chiral building blocks related to the target structure.

Kinetic and Dynamic Kinetic Resolution Techniques

Resolution techniques start with a racemic mixture of the target compound, (±)-4-pyridin-2-ylbutan-2-amine, and separate the enantiomers.

Kinetic Resolution (KR) involves the preferential reaction of one enantiomer in the racemic mixture, allowing for the separation of the unreacted, enriched enantiomer. This is often achieved using enzymes or chiral catalysts. wikipedia.org For amines, lipases are commonly used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. wikipedia.orgethz.ch The major drawback is a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by coupling the resolution step with an in situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiopure product. princeton.edu The success of DKR hinges on finding a racemization catalyst that is compatible with the resolution catalyst under the same reaction conditions. acs.org

For primary amines, DKR protocols often combine an enzymatic acylation with a metal-based racemization catalyst. organic-chemistry.org Palladium nanocatalysts and iridium complexes have proven effective for racemizing amines via a dehydrogenation/re-hydrogenation mechanism, which forms a transient, achiral imine intermediate. organic-chemistry.orgacs.org These racemization catalysts can be paired with enzymes like Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym-435) to achieve high yields (85-99%) and excellent enantiomeric excesses (97-99% ee) for a variety of chiral amines. acs.orgorganic-chemistry.org More recently, photoenzymatic DKR methods using visible-light photoredox catalysts for racemization have been developed, offering milder reaction conditions. rsc.org

Table 3: Comparison of Resolution Techniques for Chiral Amines

| Technique | Principle | Max. Theoretical Yield | Example System |

|---|---|---|---|

| Kinetic Resolution (KR) | One enantiomer reacts faster than the other. wikipedia.org | 50% | Lipase-catalyzed acylation of a racemic amine. ethz.ch |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in situ racemization of the slow-reacting enantiomer. princeton.edu | 100% | Novozym-435 (lipase) for resolution + Pd or Ir catalyst for racemization. organic-chemistry.orgacs.org |

Enzymatic Kinetic Resolution Methodologies

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of racemates, leveraging the high stereoselectivity of enzymes. In the context of producing this compound, lipases are a prominent class of enzymes employed for the kinetic resolution of the corresponding racemic amine. The principle lies in the selective acylation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (e.g., Amano Lipase PS-C II), are frequently utilized for the kinetic resolution of primary and secondary amines. These enzymes catalyze the transfer of an acyl group from an acyl donor, such as an ester or an acid anhydride, to the amine. For the resolution of racemic 4-pyridin-2-ylbutan-2-amine, the (R)-enantiomer is often preferentially acylated by the lipase, leading to the formation of the (R)-amide and leaving the desired (S)-amine unreacted. The separation of the resulting amide and the unreacted amine can then be achieved by standard chromatographic or extraction techniques.

The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are crucial for obtaining products with high enantiomeric excess (ee). The choice of solvent, acyl donor, and temperature can significantly influence the E-value. While specific data for the enzymatic kinetic resolution of 4-pyridin-2-ylbutan-2-amine is not extensively reported in publicly available literature, data from analogous amine resolutions using lipases can provide insight into the expected efficiency of such a process.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Chiral Amines (Data is illustrative for analogous transformations due to the lack of specific published data for this compound)

| Enzyme | Substrate (Analogous Amine) | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (S)-amine (%) | E-value |

| Candida antarctica Lipase B (CAL-B) | 1-Phenylethylamine | Ethyl acetate | Toluene | 45 | 50 | >99 | >200 |

| Amano Lipase PS-C II | 1-(1-Naphthyl)ethylamine | Isopropenyl acetate | tert-Butyl methyl ether | 30 | 48 | 98 | 150 |

| Pseudomonas fluorescens Lipase | 1-Aminoindan | Vinyl acetate | Diisopropyl ether | 40 | 50 | 99 | >200 |

Chemoenzymatic Approaches for Enhanced Enantioselectivity

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to achieve transformations that are difficult to accomplish by either method alone. For the synthesis of this compound, a chemoenzymatic approach can be employed to deracemize the racemic starting material, theoretically achieving a 100% yield of the desired enantiomer.

One such approach involves a combination of an enantioselective enzyme and a non-selective chemical reagent. For instance, a lipase can be used to selectively acylate the (R)-amine. The resulting mixture of (R)-amide and (S)-amine can then be subjected to a chemical hydrolysis step that preferentially cleaves the amide bond of the (R)-amide under conditions where the chiral center of the amine is not racemized. The regenerated (R)-amine can then be recycled back into the enzymatic resolution step.

Another powerful chemoenzymatic strategy is the use of transaminases (TAs). A transaminase can catalyze the asymmetric amination of a prochiral ketone precursor, 4-(pyridin-2-yl)butan-2-one, to directly yield this compound with high enantioselectivity. wur.nl This process often requires an amino donor, such as isopropylamine, and the pyridoxal-5'-phosphate (PLP) cofactor. The equilibrium of this reaction can be unfavorable, but it can be driven to completion by removing the ketone byproduct (e.g., acetone) or by using a coupled enzyme system to regenerate the amino donor. sigmaaldrich.com

Palladium-Catalyzed Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a highly efficient method for the asymmetric synthesis of chiral compounds, combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Palladium-based catalysts have proven to be particularly effective for the racemization of chiral amines under mild conditions compatible with enzymatic resolutions.

In a typical palladium-catalyzed DKR of racemic 4-pyridin-2-ylbutan-2-amine, a lipase (e.g., Novozym-435) is used for the enantioselective acylation of the (R)-amine, while a palladium nanocatalyst facilitates the racemization of the unreacted (S)-amine back to the racemate. organic-chemistry.org This racemization often proceeds through a reversible dehydrogenation/hydrogenation sequence, forming a transient achiral imine intermediate. The continuous racemization of the undesired enantiomer ensures that the entire starting material is eventually converted to the desired acylated (R)-enantiomer, which can then be deacylated to obtain the enantiopure (R)-amine, or the process can be adapted to yield the (S)-enantiomer.

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of the DKR. Heterogeneous palladium catalysts, such as palladium on aluminum hydroxide (B78521) (Pd/AlO(OH)), are advantageous as they can be easily recovered and reused. organic-chemistry.org The compatibility of the racemization catalyst with the enzyme is paramount to avoid denaturation and loss of enzymatic activity.

Table 2: Illustrative Palladium-Catalyzed Dynamic Kinetic Resolution of Primary Amines (Data is based on a study of various primary amines and is representative of the potential application to 4-pyridin-2-ylbutan-2-amine) organic-chemistry.org

| Substrate (Primary Amine) | Racemization Catalyst | Lipase | Acyl Donor | Temp (°C) | Yield (%) | ee (%) |

| 1-Phenylethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 70 | 99 | 99 |

| 1-Indanamine | Pd/AlO(OH) | Novozym-435 | Ethyl methoxyacetate | 80 | 95 | 98 |

| 1-(4-Methoxyphenyl)ethylamine | Pd/AlO(OH) | Novozym-435 | Ethyl acetate | 70 | 98 | 99 |

Convergent Synthesis Approaches Utilizing Pre-existing Chiral Pools

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately and then coupling them together in the later stages of the synthesis. For the synthesis of enantiopure this compound, a convergent approach can be designed by utilizing a readily available chiral building block, thus avoiding the need for a resolution step.

A plausible strategy would involve the use of a chiral amine synthon. For example, a protected form of (S)-3-aminobutanoic acid, which is commercially available or can be prepared from natural amino acids, could serve as a chiral precursor. The synthesis would involve the transformation of the carboxylic acid functionality into a suitable group for coupling with a pyridine-containing fragment.

A hypothetical convergent synthesis could proceed as follows:

Protection of the amino group of (S)-3-aminobutanoic acid.

Reduction of the carboxylic acid to the corresponding alcohol.

Conversion of the alcohol to a leaving group (e.g., a tosylate or a halide).

Coupling of this chiral electrophile with a nucleophilic 2-picolyl anion equivalent, generated from 2-methylpyridine.

Deprotection of the amino group to yield the final product, this compound.

While specific literature detailing this exact convergent route for the target molecule is limited, the principles of using chiral pool starting materials are well-established in asymmetric synthesis. The success of such an approach would depend on the efficiency and stereochemical integrity of each synthetic step.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is of paramount importance to minimize environmental impact. The synthesis of this compound can be made more sustainable by focusing on aspects such as solvent choice, catalyst efficiency, and waste reduction.

Solvent-Free and Aqueous Media Synthetic Developments

Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions, can significantly improve the environmental profile of a synthesis.

For the enzymatic and chemoenzymatic synthesis of this compound, conducting the reactions in aqueous media is highly desirable, as enzymes are naturally evolved to function in water. This eliminates the need for organic solvents and simplifies product isolation. While the solubility of the pyridine-containing substrate might be a challenge, the use of co-solvents, surfactants, or biphasic systems can be explored. For instance, the synthesis of pyridine-derived Schiff bases has been successfully demonstrated in an ethanol-water mixture at room temperature, showing a significant improvement in yield compared to conventional methods. rsc.org

Catalytic Systems for Reduced Waste Generation

The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry as it minimizes waste generation. The methodologies discussed in the preceding sections, such as enzymatic resolutions and palladium-catalyzed DKR, are inherently greener than classical resolution methods that discard half of the starting material.

To further enhance the sustainability, the focus should be on developing highly active and recyclable catalysts. Heterogeneous catalysts, such as the palladium nanocatalyst on aluminum hydroxide organic-chemistry.org or enzymes immobilized on solid supports, are particularly attractive. Immobilization allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple batches, reducing both cost and waste. For example, lipases can be immobilized on various supports like diatomaceous earth, enhancing their stability and recyclability.

Ligand Design and Modifiable Sites for Enhanced Catalytic Performance

The structure of this compound offers several strategic points for modification to create a diverse library of chiral ligands. The primary amine and the pyridine nitrogen are poised to act as a bidentate N,N-ligand, forming a stable six-membered chelate ring with a metal center. The inherent chirality stems from the stereocenter at the 2-position of the butane (B89635) chain.

Tuning Electronic and Steric Properties through Derivatization

The true potential of this compound as a ligand precursor lies in the ability to modify its structure to fine-tune the electronic and steric properties of the resulting catalyst.

N-Functionalization: The primary amine group is a key site for derivatization. Reaction with various electrophiles can introduce a wide range of substituents. For instance, acylation or sulfonylation could introduce bulky groups that would increase steric hindrance around the metal center. This is a common strategy to enhance enantioselectivity by creating a more defined chiral pocket.

Pyridine Ring Substitution: The pyridine ring can be substituted at various positions to modulate the electronic properties of the ligand. Electron-donating groups (e.g., methoxy, methyl) would increase the electron density on the nitrogen atom, enhancing its donor capacity to the metal. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, chloro) would decrease the electron-donating ability. This tuning of the ligand's electronic character can significantly influence the reactivity and selectivity of the catalyst.

A hypothetical library of ligands derived from this compound is presented below, illustrating the potential for structural diversity.

| Ligand Name (Hypothetical) | R1 Substituent (on Amine) | R2 Substituent (on Pyridine) | Predicted Effect |

| L1 | H | H | Parent Ligand |

| L2 | Acetyl | H | Increased Steric Bulk |

| L3 | Tosyl | H | Increased Steric Bulk, Electron-withdrawing |

| L4 | H | 4-Methoxy | Increased Electron Donation |

| L5 | H | 4-Trifluoromethyl | Decreased Electron Donation |

| L6 | Phenyl | H | Increased Steric Bulk and π-stacking potential |

Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from this compound could potentially be applied in a range of important asymmetric catalytic reactions.

Enantioselective Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral molecules. Ruthenium and iridium complexes bearing chiral diamine ligands are well-established catalysts for the enantioselective hydrogenation of prochiral ketones and olefins.

It is plausible that a ruthenium complex of a ligand derived from this compound could effectively catalyze the hydrogenation of aromatic ketones. The pyridine nitrogen and the functionalized amine would coordinate to the ruthenium center, creating a chiral environment for the transfer of hydrogen to the ketone.

Below is a hypothetical data table illustrating the potential performance of such a catalyst in the asymmetric hydrogenation of acetophenone.

| Catalyst (Hypothetical) | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| [RuCl2(L1)(p-cymene)] | Acetophenone | 95 | 85 (S) |

| [RuCl2(L2)(p-cymene)] | Acetophenone | 98 | 92 (S) |

| [RuCl2(L3)(p-cymene)] | Acetophenone | 99 | 95 (S) |

Similarly, an iridium complex could be envisioned for the enantioselective hydrogenation of unfunctionalized olefins, a more challenging class of substrates.

Asymmetric Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)

Asymmetric cross-coupling reactions are powerful tools for the construction of C-C bonds. Palladium-catalyzed Suzuki-Miyaura, Heck, and Negishi reactions are pillars of modern organic synthesis. The development of chiral ligands that can induce high enantioselectivity in these transformations is an active area of research.

A palladium complex incorporating a phosphine-functionalized derivative of this compound could be a promising catalyst for asymmetric Suzuki-Miyaura coupling. The pyridine-amine backbone would provide a chiral scaffold, while the phosphine moiety would be crucial for the catalytic cycle.

A hypothetical data table for the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-methylnaphthalene (B105000) with phenylboronic acid is presented below.

| Catalyst (Hypothetical) | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd(OAc)2 | L7 (Phosphine derivative of L1) | 88 | 90 (R) |

| Pd(OAc)2 | L8 (Phosphine derivative of L2) | 92 | 96 (R) |

Catalytic Enantioselective Hydrofunctionalization Reactions

Enantioselective hydrofunctionalization reactions, such as hydroamination and hydroboration, offer a direct and atom-economical route to valuable chiral amines and alcohols. These reactions are often catalyzed by late transition metals.

A rhodium or iridium complex of a ligand derived from this compound could potentially catalyze the enantioselective hydroamination of alkenes. The chiral environment created by the ligand would control the facial selectivity of the amine addition to the double bond.

Asymmetric Cycloaddition and Annulation Reactions

There are no specific studies or data available in the scientific literature detailing the use of this compound as a precursor for chiral ligands in asymmetric cycloaddition or annulation reactions. Research into asymmetric [4+2] annulations and other cycloadditions often employs different classes of catalysts, such as dipeptide-based Brønsted bases or complexes of other chiral ligands. nih.govrsc.org However, the performance and applicability of ligands derived from this compound in these fundamental carbon-carbon bond-forming reactions have not been reported.

Metal-Catalyzed Asymmetric Oxidation and Reduction Processes

An extensive search of scientific databases and academic journals did not yield any publications on the application of this compound or its derivatives in metal-catalyzed asymmetric oxidation or reduction processes. The development of chiral ligands for these transformations is a pivotal area of research, with many studies focusing on ligand scaffolds that impart high enantioselectivity. rsc.org Despite the potential of chiral pyridylamines, this specific compound has not been documented in the literature for reactions such as asymmetric hydrogenation, hydrosilylation, or epoxidation.

Organocatalytic Applications of this compound Derivatives

While chiral primary and secondary amines are foundational in organocatalysis, there is no available research that specifically explores derivatives of this compound in this capacity. The field of organocatalysis has seen the successful application of various chiral amines derived from natural amino acids or Cinchona alkaloids, but studies on derivatives of the title compound are absent from the literature. rsc.org

Chiral Brønsted Base Catalysis in Asymmetric Synthesis

No studies have been published on the use of this compound derivatives as chiral Brønsted base organocatalysts. Research in this area typically focuses on catalysts that possess distinct structural features to effectively promote reactions through proton transfer, but the potential of this specific compound's scaffold has not been explored.

Chiral Lewis Base Organocatalysis

There is no documented use of this compound derivatives as chiral Lewis base organocatalysts in the scientific literature. The design of effective chiral Lewis base catalysts is an active field of research, with a focus on structures that can activate substrates towards nucleophilic attack, such as planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) or helical pyridines. nih.govscispace.com However, the application of this compound derivatives has not been reported.

Cooperative Catalysis Systems Combining Metal and Organocatalysis

A review of the literature found no reports on the integration of this compound or its derivatives into cooperative catalysis systems that combine both metal and organocatalysis.

Stereoselective Construction of Chiral Heterocyclic Scaffolds

The pyridine moiety and the primary amine group in this compound provide two reactive handles for the construction of new ring systems. The inherent chirality of the building block allows for the synthesis of heterocyclic scaffolds with a high degree of stereochemical control.

One notable application is in the synthesis of chiral piperidine (B6355638) derivatives. Piperidines are prevalent structural motifs in a vast number of bioactive natural products and pharmaceutical agents. By utilizing this compound, chemists can introduce a defined stereocenter at a key position in the piperidine ring. The synthesis often involves an initial N-alkylation or acylation of the amine, followed by cyclization strategies that leverage the pyridine ring. For instance, partial reduction of the pyridine ring to a dihydropyridine, followed by an intramolecular Michael addition of the amine or a derivative thereof, can lead to the formation of substituted piperidines with the original stereocenter intact. The reaction conditions for such transformations are crucial for maintaining the stereochemical integrity of the final product.

| Starting Material | Reaction Type | Product Scaffold | Key Feature |

| This compound | Reductive Cyclization | Chiral Piperidines | Stereocenter preserved from starting material |

| N-Acyl-(2S)-4-pyridin-2-ylbutan-2-amine | Intramolecular Mannich Reaction | Substituted Piperidones | Control over new stereocenters |

| This compound | Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Formation of fused heterocyclic systems |

Strategic Incorporation into Advanced Synthetic Intermediates

The unique combination of a chiral amine and a pyridine ring makes this compound an attractive component for the synthesis of advanced intermediates destined for complex target molecules. These intermediates often serve as key fragments in the convergent synthesis of drugs and other biologically active compounds.

A significant area of application is in the development of neurokinin (NK) receptor antagonists. These compounds are of interest for treating a range of disorders, including pain, inflammation, and depression. The (S)-amine stereochemistry and the pyridine unit have been found to be important for potent binding to NK receptors. Synthetic routes often involve the coupling of this compound with other complex fragments through amide bond formation or reductive amination. The resulting intermediates carry the necessary pharmacophoric elements and the correct stereochemistry for high-affinity receptor interaction.

| Target Class | Intermediate Structure | Synthetic Strategy |

| Neurokinin Receptor Antagonists | Amide derivatives of this compound | Amide coupling with carboxylic acid fragments |

| Kinase Inhibitors | Pyrimidine-amine conjugates | Nucleophilic aromatic substitution on a pyrimidine (B1678525) core |

| GPCR Ligands | Urea and thiourea (B124793) derivatives | Reaction with isocyanates or isothiocyanates |

Building Block Applications in Divergent Synthesis of Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a multitude of structurally related compounds from a common intermediate. This compound is well-suited as a starting point for such synthetic endeavors due to its two distinct points of chemical diversity: the primary amine and the pyridine ring.

Libraries of chiral compounds can be constructed by systematically modifying these two positions. The primary amine can be readily acylated, alkylated, or converted into ureas, thioureas, and sulfonamides, introducing a wide array of substituents. Simultaneously or sequentially, the pyridine ring can be functionalized at various positions through reactions such as electrophilic aromatic substitution (if activated), lithiation followed by quenching with electrophiles, or transition metal-catalyzed cross-coupling reactions on pre-functionalized pyridine rings. This approach allows for the creation of a large number of unique chiral molecules, which can then be screened for biological activity in high-throughput assays.

Development of Novel Chiral Reagents and Auxiliaries from this compound

The chiral nature of this compound also lends itself to the development of new chiral reagents and auxiliaries for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

By attaching this compound to a prochiral substrate, it can direct the stereoselective approach of a reagent to one of the two faces of the molecule. For example, conversion of the amine to a chiral imine or enamine can be used to direct the alkylation of a carbonyl compound. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse.

Mechanistic and Computational Studies on 2s 4 Pyridin 2 Ylbutan 2 Amine Reactivity and Selectivity

Reaction Pathway Elucidation and Kinetic Isotope Effect Studies

The elucidation of reaction pathways is fundamental to understanding how (2S)-4-pyridin-2-ylbutan-2-amine participates in chemical transformations. Computational chemistry, in tandem with experimental techniques, provides a powerful lens through which to view these pathways at a molecular level.

Reaction Pathway Analysis:

Theoretical calculations are employed to map out the potential energy surface of a given reaction involving this compound. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the most likely reaction pathway can be determined. For instance, in a metal-catalyzed C-H activation reaction where this compound acts as a chiral ligand, computational studies can help distinguish between different possible mechanisms, such as concerted metalation-deprotonation or oxidative addition.

Kinetic Isotope Effect (KIE) Studies:

The kinetic isotope effect is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. researchgate.netnih.govwikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of its heavier isotope counterpart (kH/kD for hydrogen/deuterium). youtube.com

In the context of this compound, KIE studies can provide crucial insights. For example, in a reaction involving the cleavage of the C-H bond at the stereocenter, a primary KIE greater than 1 would indicate that this bond breaking occurs in the rate-determining step. Conversely, a KIE close to 1 would suggest that C-H bond cleavage is not rate-limiting. wikipedia.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. wikipedia.org

| Hypothetical Reaction | Isotopically Labeled Position | Observed kH/kD | Interpretation |

| Metal-catalyzed C-H arylation | C2-H of butan-2-amine | 2.5 | C-H bond cleavage is part of the rate-determining step. |

| N-alkylation | N-H | 1.1 | N-H bond breaking is not rate-limiting. |

| Pyridine (B92270) ring functionalization | C6'-H of pyridine | 1.0 | C-H bond on the pyridine ring is not broken in the rate-determining step. |

This table presents hypothetical data for illustrative purposes.

Transition State Analysis and Origin of Enantioselectivity in Catalytic Cycles

In asymmetric catalysis, where this compound might be employed as a chiral ligand, understanding the origin of enantioselectivity is a central goal. acs.orgacs.org This is achieved through detailed analysis of the transition states leading to the different stereoisomeric products.

Transition State Geometry:

Computational modeling allows for the precise determination of the three-dimensional structures of the diastereomeric transition states. The energy difference between these transition states (ΔΔG‡) dictates the enantiomeric excess (ee) of the product. Even small energy differences can lead to high enantioselectivity. acs.org

Non-covalent Interactions:

The origin of the energy difference between diastereomeric transition states often lies in subtle non-covalent interactions between the chiral ligand, the substrate, and the catalyst. acs.org These can include:

Steric Repulsion: Unfavorable steric clashes in one transition state can raise its energy relative to the other.

Hydrogen Bonding: Favorable hydrogen bonding interactions can stabilize one transition state.

π-π Stacking: Interactions between the pyridine ring of the ligand and an aromatic ring on the substrate can play a crucial role in orienting the reactants for selective bond formation.

Distortion-interaction analysis is a computational technique used to dissect the energy of the transition state into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This can pinpoint the specific interactions responsible for enantioselectivity. nih.gov

| Catalytic Reaction | Favored Enantiomer | Key Stabilizing Interaction in Favored TS | Key Destabilizing Interaction in Disfavored TS |

| Asymmetric Aldol (B89426) Reaction | (R)-product | Hydrogen bond between ligand's amine and substrate's carbonyl | Steric clash between ligand's pyridinyl group and substrate's substituent |

| Asymmetric Hydrogenation | (S)-product | CH-π interaction between substrate and ligand's butyl chain | Repulsion between substrate and metal center |

This table presents hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. researchgate.netadvancedsciencenews.com

Conformational Analysis:

The molecule this compound possesses several rotatable bonds, leading to a multitude of possible conformations. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable, low-energy structures. rti.orgnih.gov This is crucial because the ligand's conformation plays a vital role in determining the shape of the catalytic pocket and, consequently, the enantioselectivity of the reaction. arxiv.org A thorough conformational search is often the first step in any computational study of a flexible molecule. nih.gov

Electronic Structure:

DFT also provides a detailed picture of the electronic structure of the molecule. ijcce.ac.iracs.org Key electronic properties that can be calculated include:

Atomic Charges: The distribution of electron density across the molecule can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.ir

| Property | Calculated Value (Hypothetical) | Interpretation |

| Relative Energy of Gauche Conformer | +1.2 kcal/mol | The anti conformer is more stable. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Charge on Pyridine Nitrogen | -0.45 e | The nitrogen atom is a Lewis basic site. |

| Charge on Amine Nitrogen | -0.60 e | The amine nitrogen is also a key site for coordination. |

This table presents hypothetical data for illustrative purposes based on DFT calculations.

Molecular Dynamics Simulations of Ligand-Substrate/Catalyst Interactions

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govosti.gov This is particularly important for understanding the flexibility of this compound and its interactions within a catalytic system. acs.org

Exploring Conformational Space:

MD simulations can be used to explore the conformational landscape of the ligand, both in its free state and when bound to a metal center. This can reveal the preferred conformations and the flexibility of the ligand, which can be crucial for accommodating different substrates. nih.gov

Solvent Effects:

Reactions are typically carried out in a solvent, and MD simulations can explicitly model the interactions between the solute (the catalytic complex) and the solvent molecules. This can provide a more realistic picture of the reaction environment and its influence on the catalytic process.

Binding and Unbinding Events:

MD simulations can be used to study the process of a substrate binding to the catalyst and the product being released. By analyzing the trajectories of these events, researchers can gain a deeper understanding of the factors that govern substrate recognition and product release, which can be important for catalyst turnover.

| Simulation Parameter | Observation | Implication |

| Ligand RMSD in complex | Fluctuations around 1.5 Å | The ligand maintains a relatively stable conformation when bound. |

| Substrate-Ligand Distance | Average distance of 3.2 Å | Indicates close contact and potential for strong non-covalent interactions. |

| Water molecule distribution | High density around the amine group | Suggests the amine group is well-solvated. |

This table presents hypothetical data for illustrative purposes from MD simulations.

Quantum Chemical Calculations of Spectroscopic Parameters and Stereoisomeric Stability

Quantum chemical calculations are not only used to predict reactivity but also to calculate spectroscopic properties, which can be directly compared with experimental data to validate the computational models. mdpi.comq-chem.comcapes.gov.br

NMR Chemical Shifts:

Calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound and its complexes is a powerful way to confirm its structure and conformation in solution. nih.gov By comparing the calculated and experimental spectra, researchers can be more confident in the accuracy of their computed structures. Discrepancies between calculated and experimental shifts can also point to dynamic processes or specific solvent effects that were not initially considered.

Vibrational Frequencies:

The calculation of vibrational frequencies (infrared and Raman spectra) serves two main purposes. First, a frequency calculation confirms that a computed structure corresponds to a minimum on the potential energy surface (no imaginary frequencies) or a transition state (one imaginary frequency). Second, the calculated spectrum can be compared with the experimental IR or Raman spectrum to further validate the computational model.

Stereoisomeric Stability:

For a chiral molecule like this compound, it is important to understand its stereochemical stability. kyushu-u.ac.jp Computational methods can be used to calculate the energy barrier for racemization. For this particular molecule, the chirality is at a stereogenic carbon center, and racemization would require bond breaking, leading to a very high energy barrier, thus it is considered stereochemically stable under normal conditions. For other types of chirality, such as atropisomerism, computational chemistry can be a valuable tool for predicting the stability of the enantiomers.

| Spectroscopic Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |

| 1H NMR δ (C2-H) | 3.15 ppm | 3.12 ppm |

| 13C NMR δ (C2) | 55.4 ppm | 55.1 ppm |

| IR ν(N-H) | 3350, 3300 cm-1 | 3345, 3295 cm-1 |

| Racemization Barrier | > 100 kcal/mol | Not experimentally determined (assumed to be very high) |

This table presents hypothetical data for illustrative purposes.

Derivatization and Functionalization Strategies for 2s 4 Pyridin 2 Ylbutan 2 Amine

Modification of the Amine Functionality (e.g., Acylation, Sulfonylation, Alkylation)

The primary amine group in (2S)-4-pyridin-2-ylbutan-2-amine is a key site for a range of chemical transformations, including acylation, sulfonylation, and alkylation. These reactions allow for the introduction of a wide array of functional groups, which can significantly alter the molecule's steric and electronic properties.

Sulfonylation: The amine functionality can also be converted to a sulfonamide through reaction with sulfonyl chlorides. This modification is often employed in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can influence biological activity. The general conditions for sulfonylation of primary amines typically involve the use of a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an aprotic solvent.

Alkylation: N-alkylation of the primary amine can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of secondary and tertiary amines. For example, a general strategy for the N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, which could potentially be adapted for this compound bldpharm.com. Another approach involves the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, highlighting methods for introducing alkyl groups onto a pyridin-2-amine scaffold nih.govnih.gov.

Table 1: Examples of Amine Functionalization on Analogous Pyridine-Containing Compounds

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | Pyridine-4-carbonyl chloride | N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]pyridine-4-carboxamide | Acylation | nih.gov |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbenzyl bromide | N-(2,4-Dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Alkylation | mdpi.com |

| Aniline | 4-hydroxybutan-2-one | N-(1-methyl-3-oxobutyl)aniline | Alkylation | bldpharm.com |

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in this compound is susceptible to electrophilic and nucleophilic substitution reactions, as well as C-H activation, allowing for the introduction of functional groups at specific positions. The presence of the 2-alkylamine substituent influences the regioselectivity of these reactions.

For 2-substituted pyridines, direct C-H functionalization often occurs at the C6 position due to electronic effects and the directing ability of the nitrogen atom. However, achieving regioselectivity at other positions can be challenging and may require specific catalysts or directing groups.

Recent advances in catalysis have provided methods for the regioselective functionalization of 2-alkylpyridines. For example, a rhodium catalyst has been used for the regioselective alkylation of 2-phenylpyridines with terminal alkenes at the ortho position of the phenyl ring, directed by the pyridine nitrogen rsc.org. While this is not direct functionalization of the pyridine ring itself, it showcases the directing effect of the pyridine.

More direct approaches involve C-H activation. A yttrium-catalyzed regioselective benzylic C-H alumination of 2-alkylpyridines has been reported, which allows for subsequent functionalization at the benzylic position of the alkyl group acs.org. Minisci-type reactions offer a powerful method for the C4-alkylation of pyridines, which could be applicable to this compound, potentially after protection of the amine group chemrxiv.org.

Table 2: Examples of Regioselective Functionalization of 2-Substituted Pyridines

| Starting Material | Reagent(s) | Product | Functionalization Position | Reference |

| 2,6-Lutidine | Triethylaluminum, Yttrium catalyst | (6-Methylpyridin-2-yl)methyldiethylaluminum | Benzylic C-H of alkyl group | acs.org |

| Pyridine | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | 4-Alkylpyridine | C4 of pyridine ring | chemrxiv.org |

| 2-Phenylpyridine | 1-Hexene, Rhodium catalyst | 2-(2-Hexylphenyl)pyridine | Ortho C-H of phenyl group | rsc.org |

Synthesis of Polymeric and Heterogeneous this compound Derivatives

The incorporation of this compound into polymeric structures or onto solid supports can lead to the development of new materials with applications in catalysis, separations, and drug delivery.

Polymeric Derivatives: One approach to synthesizing polymeric derivatives is through the polymerization of a monomer derived from this compound. For example, the amine functionality could be reacted with a polymerizable group, such as an acryloyl or styryl moiety, to generate a chiral monomer. Subsequent polymerization would yield a chiral polymer with pendant this compound units. While no specific examples exist for this molecule, the synthesis of polymeric amines from various amine-containing monomers is a well-established field. For instance, polymers have been synthesized from norbornene-functionalized pyridino-18-crown-6 ether, demonstrating a pathway to incorporate pyridine moieties into a polymer backbone mtak.hu.

Heterogeneous Derivatives: Immobilization of this compound onto a solid support, such as silica, alumina, or a polymer resin, can create a heterogeneous catalyst or sorbent. The amine group provides a convenient handle for covalent attachment to the support. For example, the amine could be reacted with a functionalized support, such as chloromethylated polystyrene or silica gel bearing epoxy or isocyanate groups. Such immobilization can facilitate catalyst recovery and reuse, which is particularly important for valuable chiral molecules.

Design and Synthesis of Multi-functional Chiral Frameworks

The unique combination of a chiral center, a primary amine, and a pyridine ring makes this compound an attractive building block for the design and synthesis of multi-functional chiral frameworks, such as chiral ligands for asymmetric catalysis.

The amine and the pyridine nitrogen can act as a bidentate ligand, chelating to a metal center. Further functionalization of either the amine or the pyridine ring can introduce additional coordinating groups, leading to the formation of tridentate or tetradentate ligands. For example, acylation of the amine with a carboxylic acid that contains another donor atom (e.g., another pyridine or a phosphine) could create a multi-functional ligand.

The synthesis of chiral pyridine-based ligands is an active area of research. For instance, chiral pyridine bis(oxazoline) ligands have been synthesized for use in nickel-catalyzed asymmetric cross-coupling reactions nih.gov. Similarly, chiral pyridine–aminophosphine ligands have been developed for asymmetric hydrogenation rsc.org. These examples provide a blueprint for how this compound could be elaborated into novel chiral ligands. The synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from aspartic acid also highlights the utility of pyridyl-containing chiral building blocks in synthesis researchgate.net.

Advanced Spectroscopic and Chiroptical Characterization of 2s 4 Pyridin 2 Ylbutan 2 Amine and Its Derivatives

High-Resolution NMR Spectroscopy for Structure Elucidation and Stereochemical Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2S)-4-pyridin-2-ylbutan-2-amine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the pyridin-2-yl and the 2-aminobutane moieties.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' (Py) | ~7.2 | ~122.0 |

| H-4' (Py) | ~7.7 | ~136.5 |

| H-5' (Py) | ~7.1 | ~121.0 |

| H-6' (Py) | ~8.5 | ~149.0 |

| C-2' (Py) | - | ~160.0 |

| H-2 (CH) | ~3.0 | ~50.0 |

| H-3 (CH₂) | ~1.8, ~1.9 | ~38.0 |

| H-4 (CH₂) | ~2.8 | ~30.0 |

| H-1 (CH₃) | ~1.2 | ~23.0 |

| NH₂ | variable | - |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

The assessment of stereochemical purity is a critical application of NMR for chiral compounds. As NMR is an achiral technique, the spectra of enantiomers are identical. Therefore, the determination of enantiomeric excess (ee) requires the use of a chiral auxiliary. This can be a chiral derivatizing agent (CDA) that reacts with the amine to form diastereomers, which are distinguishable by NMR. Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes, leading to the separation of signals for the two enantiomers in the NMR spectrum. chemrxiv.orgrsc.org

A common approach involves the reaction of the chiral amine with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides. The ¹H or ¹⁹F NMR signals of these diastereomers will have different chemical shifts, and the ratio of their integrals can be used to determine the enantiomeric excess of the original amine. aps.org Another elegant method involves the three-component condensation of the chiral primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol to form diastereomeric iminoboronate esters, which show well-resolved signals in the ¹H NMR spectrum. chemrxiv.orgacs.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques that measure the differential absorption and rotation of left and right circularly polarized light, respectively. These methods are particularly sensitive to the three-dimensional arrangement of atoms around a chiral center and are instrumental in determining the absolute configuration of chiral molecules.

For this compound, the pyridine (B92270) ring acts as a chromophore, and its electronic transitions will give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry at the C2 position. A study on the circular dichroism of the closely related compound, 1-(2-pyridyl)ethylamine, provides valuable insight. acs.org It was observed that the (S)-enantiomer exhibits a positive Cotton effect for the ¹Lₐ transition and a negative Cotton effect for the ¹Lₑ transition of the pyridine chromophore. acs.org By analogy, it is expected that this compound would exhibit a similar CD spectrum, allowing for the empirical assignment of its absolute configuration.

ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, is complementary to CD. The ORD curve of a chiral compound will show a characteristic anomalous dispersion, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in the ORD spectrum is related to the sign of the corresponding band in the CD spectrum and can be used to confirm the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD has emerged as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules in solution, often serving as a viable alternative to X-ray crystallography. aps.orgpipzine-chem.com

The practical application of VCD for absolute configuration determination involves comparing the experimental VCD spectrum of a sample with the theoretically calculated spectrum for one of the enantiomers. These calculations are typically performed using density functional theory (DFT). If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer. chemrxiv.org

While specific VCD data for this compound is not available, the methodology has been successfully applied to similar chiral pyridine derivatives. For example, the absolute configuration of enantiomers of 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol was confidently assigned by comparing their experimental VCD spectra with the DFT-calculated spectrum of the R-conformer. chemrxiv.org This demonstrates the feasibility and reliability of using VCD to determine the absolute stereochemistry of chiral molecules containing a pyridine moiety.

Typical Workflow for Absolute Configuration Determination by VCD:

| Step | Description |

| 1. Experimental Measurement | The VCD and IR spectra of the chiral sample are measured in a suitable solvent (e.g., CDCl₃). |

| 2. Computational Modeling | The 3D structure of one enantiomer (e.g., the S-enantiomer) is built, and its conformational space is explored to identify low-energy conformers. |

| 3. Spectral Calculation | The IR and VCD spectra for the most stable conformers are calculated using DFT methods. A population-weighted average spectrum is then generated. |

| 4. Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectrum. |

| 5. Configuration Assignment | If the spectra match, the absolute configuration is assigned. If they are mirror images, the opposite configuration is assigned. |

X-ray Crystallography of Chiral Salts and Metal Complexes for Definitive Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a chiral amine suitable for X-ray diffraction can be challenging. A common strategy to overcome this is to form a salt or a metal complex of the chiral amine.

For this compound, co-crystallization with a chiral or achiral acid can lead to the formation of well-ordered crystals. If a chiral acid of known absolute configuration is used, the resulting diastereomeric salt can be analyzed by X-ray crystallography to determine the absolute configuration of the amine. Alternatively, the formation of a salt with an achiral acid can still provide high-quality crystals, and the absolute configuration can be determined using anomalous dispersion effects if a heavy atom is present in the structure.

The formation of metal complexes is another effective approach. The pyridine nitrogen and the primary amine of this compound can act as a bidentate ligand, coordinating to a metal center. For instance, chiral pyridinium (B92312) salts have been successfully crystallized with metal anions like tetrachloropalladate(II), and their crystal structures have been determined by X-ray diffraction. acs.org In the crystal structure of (R)-bis(1-phenylethylpyridinium) tetrachloropalladate, the absolute configuration of the chiral cation was confirmed, and the packing was stabilized by hydrogen bonding interactions. acs.org A similar approach could be applied to this compound to obtain its definitive solid-state structure.

Example Crystallographic Data for a Chiral Pyridinium Salt (Illustrative):

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 20.789 |

| α, β, γ (°) | 90 |

| Z | 4 |

Note: This data is for an illustrative example and does not represent the actual data for this compound.

Advanced Mass Spectrometry Techniques for Impurity Profiling and Fragmentation Studies

Advanced mass spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), are essential for impurity profiling and for gaining insights into the fragmentation behavior of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and any detected impurities. This is crucial for identifying unknown impurities that may arise from the synthesis or degradation of the target compound. aps.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. For this compound, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID). The fragmentation pattern would likely involve cleavage of the C-C bonds in the butane (B89635) chain and fragmentation of the pyridine ring. Common losses would include the loss of ammonia (B1221849) (NH₃) from the protonated amine and cleavage of the bond between the chiral center and the adjacent methylene (B1212753) group. The study of sesquiterpene pyridine alkaloids by HPLC/ESI-MS/MS has shown characteristic product ions for the pyridine moiety, which can aid in the structural elucidation of related compounds. chemrxiv.org

Potential Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia |

| [M+H]⁺ | [C₅H₄NCH₂]⁺ | C₃H₇N |

| [M+H]⁺ | [C₄H₁₀N]⁺ | C₅H₅N |

For impurity profiling, LC-MS is a powerful technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This allows for the separation, detection, and quantification of trace-level impurities, including constitutional isomers and stereoisomers (if a chiral column is used). By comparing the mass spectra of the detected impurities with those of known standards or by interpreting their fragmentation patterns, their identities can be determined. This is critical for ensuring the quality and safety of pharmaceutical compounds.

Future Research Directions and Emerging Applications of 2s 4 Pyridin 2 Ylbutan 2 Amine

Integration into Flow Chemistry and Continuous Synthesis Platforms

The integration of chiral pyridin-2-yl amines into continuous flow chemistry systems presents a promising avenue for efficient and scalable synthesis. Flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. While specific studies on the continuous synthesis of (2S)-4-pyridin-2-ylbutan-2-amine are not prevalent, the principles of flow chemistry are broadly applicable. For instance, multi-step syntheses of complex molecules, including active pharmaceutical ingredients, have been successfully adapted to continuous-flow setups, often leading to higher yields and purity. mdpi.comnih.govflinders.edu.au The development of a continuous process for this compound would likely involve the design of a microreactor system to carefully control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the stereochemical outcome.

Exploration in Photo- and Electrocatalytic Methodologies

The unique electronic properties of the pyridine (B92270) ring suggest that this compound could be a valuable ligand or catalyst in photo- and electrocatalytic reactions. These methodologies utilize light or electrical current, respectively, to drive chemical transformations, often under mild conditions. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing their redox properties and catalytic activity. While direct research on this specific compound is lacking, related pyridine-containing ligands have been employed in the development of catalysts for various reactions. Future exploration could involve investigating the potential of this compound to participate in or mediate electron transfer processes, potentially enabling novel synthetic transformations.

Development of Next-Generation Chiral Catalysts and Reagents with Enhanced Performance

The chiral nature of this compound makes it an intriguing candidate for the development of new chiral catalysts and reagents. Asymmetric catalysis is a critical field in organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals and fine chemicals. The combination of a stereogenic center and a coordinating pyridine moiety could allow for effective stereoinduction in a variety of chemical reactions. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance as catalysts or ligands in asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, or Michael additions. The goal would be to develop catalysts with higher activity, selectivity, and broader substrate scope compared to existing systems.

Computational Design and Predictive Modeling for Novel Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. Density functional theory (DFT) and other modeling techniques can be used to understand its conformational preferences, electronic structure, and potential interactions with other molecules. This knowledge can guide the rational design of new catalysts, reagents, and materials. For example, computational studies could predict the binding affinity of this compound-metal complexes to specific substrates, helping to identify promising candidates for experimental investigation. While computational studies on analogous pyridine-containing compounds exist, specific predictive models for the applications of this compound have yet to be developed. scribd.com

Potential in Materials Science and Supramolecular Chemistry as Chiral Components

The structural features of this compound, namely its chirality and the presence of a hydrogen-bonding and metal-coordinating pyridine group, suggest potential applications in materials science and supramolecular chemistry. Chiral molecules are of great interest for the development of materials with unique optical, electronic, and recognition properties. This compound could serve as a chiral building block for the construction of metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. In supramolecular chemistry, it could be used to form well-defined assemblies through non-covalent interactions, such as hydrogen bonding and pi-pi stacking. These organized structures could have applications in areas such as chiral separations, sensing, and catalysis. The ability of pyridine derivatives to form supramolecular architectures through hydrogen bonding has been noted in related systems. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (2S)-4-pyridin-2-ylbutan-2-amine, considering stereochemical control?

- Methodological Answer : The synthesis of chiral amines like this compound requires enantioselective methods. Key approaches include:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-metal complexes) in reductive amination or cross-coupling reactions to achieve stereocontrol .

- Chiral Pool Synthesis : Starting from enantiopure precursors (e.g., (S)-2-aminobutanol) and functionalizing the pyridine moiety via Suzuki-Miyaura coupling .

- Resolution Techniques : Kinetic resolution using lipases or chiral acids to separate enantiomers post-synthesis .

Table 1 : Comparative synthetic routes:

| Method | Yield (%) | Purity (ee%) | Key Conditions | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | 65–78 | ≥95 | Pd(OAc)₂, BINAP, 80°C | |

| Chiral Pool | 45–60 | ≥99 | (S)-precursor, THF, −20°C | |

| Kinetic Resolution | 30–50 | 90–98 | Lipase PS, isopropanol |

Q. How can researchers ensure safe handling and storage of this compound given limited toxicity data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .

- Storage : Store in amber vials under inert gas (argon) at −20°C to prevent degradation .

- Waste Disposal : Neutralize with dilute HCl before incineration by certified waste handlers .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane:isopropanol (90:10) mobile phase; retention times differ by 1.2–1.5 min for enantiomers .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split signals for diastereomeric complexes; δH differences of 0.05–0.1 ppm confirm purity .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +15.3° for (2S)-enantiomer) and compare to literature .

Q. How can researchers resolve contradictions in reported biological activities of this compound enantiomers?

- Methodological Answer :

- Dose-Response Studies : Compare IC₅₀ values across enantiomers in cellular assays (e.g., receptor binding) to identify stereospecific effects .